molecular formula C10H6F6O B056603 3',5'-Bis(trifluoromethyl)acetophenone CAS No. 30071-93-3

3',5'-Bis(trifluoromethyl)acetophenone

Cat. No.: B056603
CAS No.: 30071-93-3
M. Wt: 256.14 g/mol
InChI Key: MCYCSIKSZLARBD-UHFFFAOYSA-N
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Description

3’,5’-Bis(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3’ and 5’ positions, and an acetophenone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the bromination of 3,5-bis(trifluoromethyl)benzene followed by a Grignard reaction with acetyl chloride. This method provides a high yield of the desired product and is often preferred for industrial-scale production .

Industrial Production Methods

In industrial settings, the production of 3’,5’-Bis(trifluoromethyl)acetophenone often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Scientific Research Applications

Synthesis of Bioactive Compounds

3',5'-Bis(trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an attractive building block for drug development.

Case Study: MAO Inhibitors

Research indicates that derivatives of this compound exhibit inhibitory activity against monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. A study demonstrated that pyridazin-5-ones synthesized from this compound showed varying degrees of inhibition, with some achieving submicromolar IC50 values against MAO-B, indicating potential for treating neurological disorders .

Asymmetric Synthesis

The compound has been utilized in asymmetric biocatalytic processes. Notably, a bacterial strain, Leifsonia xyli HS0904, was isolated for its ability to reduce this compound asymmetrically to produce (1R)-[3',5'-bis(trifluoromethyl)phenyl] ethanol. This biotransformation highlights the compound's utility in producing enantiomerically pure products, which are crucial in pharmaceutical applications .

Catalytic Applications

This compound has been explored as a catalyst in various organic reactions due to its electronic properties imparted by the trifluoromethyl groups. Its ability to stabilize reaction intermediates can enhance reaction rates and selectivity.

Case Study: Reaction Conditions

In one experiment, the compound was reacted with trifluoroacetic anhydride and hydrogen peroxide under controlled conditions to yield 3',5'-bis(trifluoromethyl)phenol with a yield of 63%. This reaction demonstrated the compound's effectiveness in facilitating transformations involving electrophilic aromatic substitutions .

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in material science, particularly in developing advanced materials with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3’,5’-Bis(trifluoromethyl)acetophenone varies depending on its application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antibacterial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

3’,5’-Bis(trifluoromethyl)acetophenone can be compared with other similar compounds, such as:

The uniqueness of 3’,5’-Bis(trifluoromethyl)acetophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

3',5'-Bis(trifluoromethyl)acetophenone is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique electronic properties and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Formula: C₁₀H₆F₆O
Molecular Weight: 256.15 g/mol
CAS Number: 30071-93-3
Boiling Point: 85 °C (8 mmHg)
Density: 1.422 g/cm³
Flash Point: 82 °C (179 °F)

The presence of two trifluoromethyl groups enhances the compound's electron-withdrawing capabilities, significantly influencing its reactivity and interaction with biological targets. This structural feature makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

This compound exhibits notable effects on various biochemical pathways:

  • Immune Modulation: The compound has been shown to stabilize endosomal toll-like receptor TRL8, which is crucial for immune response modulation. This stabilization can enhance immune signaling pathways, leading to altered gene expression and cellular metabolism .
  • Enzyme Inhibition: It acts as an inhibitor for specific enzymes, modulating their activities through binding interactions. The structural characteristics of the compound allow it to form stable interactions with target proteins, affecting their functions .

Cellular Effects

The compound influences several cellular processes:

  • Signaling Pathways: It affects cell signaling pathways that regulate gene expression and metabolic processes.
  • Toxicity at High Doses: While lower doses can exhibit beneficial effects on immune responses, higher doses may lead to adverse effects such as respiratory irritation and skin irritation .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions: The compound's fluorinated aromatic structure facilitates interactions with biomolecules, leading to changes in enzyme activity and gene expression.
  • Influence on Metabolic Pathways: It participates in various metabolic pathways, interacting with enzymes that catalyze its transformation into different metabolites .

Microbial Transformation

A significant study isolated a novel bacterial strain, Leifsonia xyli HS0904, capable of asymmetrically reducing this compound to (1R)-[3',5'-bis(trifluoromethyl)phenyl] ethanol. This transformation demonstrated high enantiomeric excess (ee) values under optimized conditions (pH 8.0, 30 °C), showcasing the potential for biocatalytic applications in synthesizing chiral compounds .

Catalytic Reactions

Research indicates that the enantioselectivity of reactions involving this compound is influenced by the structure of catalysts used in asymmetric transfer hydrogenation. For instance, chiral ruthenium catalysts have shown improved enantioselectivity when applied to this compound compared to traditional catalysts .

Comparative Analysis

Compound NameKey Features
This compoundContains two trifluoromethyl groups; exhibits enhanced reactivity due to increased electron-withdrawing effect.
2,2,2-TrifluoroacetophenoneHas a trifluoromethyl group at the alpha position; alters reactivity compared to this compound.
3-FluoroacetophenoneContains only one fluorine atom; less electron-withdrawing compared to trifluoromethyl variants.

Q & A

Q. What are the common synthetic routes for 3',5'-Bis(trifluoromethyl)acetophenone, and how do reaction conditions influence yield and purity?

Basic
The synthesis of this compound typically involves halogenation or Friedel-Crafts acylation. A key method employs bromination using pyridine hydrobromide perbromide for α-bromination of acetophenone derivatives, yielding intermediates for further functionalization . Electron-withdrawing trifluoromethyl groups enhance electrophilic substitution reactivity, enabling selective acylation. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact purity: anhydrous conditions and Lewis acids like AlCl₃ improve yields by minimizing side reactions . Post-synthesis purification via column chromatography or recrystallization is recommended for high-purity isolates (>97%) .

Q. How can enantioselective reduction of this compound be optimized for high enantiomeric excess (ee)?

Advanced
Enantioselective reduction to (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol is achieved via:

  • Biocatalysis : Whole-cell systems like Leifsonia xyli HS0904 or recombinant E. coli expressing carbonyl reductases (e.g., LXCAR-S154Y) provide >99% ee under optimized NAD(P)H cofactor recycling. Substrate-directed microbial screening in enriched media (e.g., 2 g/L substrate, pH 6.5) enhances activity .
  • Asymmetric Transfer Hydrogenation (ATH) : Iron precatalysts with chiral ligands (e.g., dihydroxy bis(sulfonamide)) achieve 98% ee at 60°C. Catalyst turnover frequency (TOF) improves with sterically unencumbered ligands (e.g., 200 s⁻¹ for precatalyst 30) and excess base (≥6 eq.) to stabilize intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?

Basic

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm), while ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and ketone protons (δ 2.6–3.0 ppm) .
  • Mass Spectrometry : High-resolution LC-MS confirms molecular weight (256.14 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and reaction progress. Chiral columns (e.g., Daicel OD-H) separate enantiomers for ee determination .

Q. How do electron-withdrawing substituents influence reactivity in catalytic hydrogenation or cross-coupling reactions?

Advanced
The trifluoromethyl groups at the 3' and 5' positions enhance electrophilicity of the ketone, accelerating nucleophilic additions but complicating reduction due to steric hindrance. In hydrogenation:

  • Electronic Effects : Electron-withdrawing groups lower the LUMO energy, facilitating hydride transfer but requiring tailored catalysts (e.g., Ru-SYNPHOS) to mitigate over-reduction .
  • Steric Effects : Bulky substituents reduce catalyst accessibility, necessitating ligands with flexible backbones (e.g., Josiphos) for efficient turnover .

Q. What are the key applications of this compound in pharmaceutical intermediate synthesis?

Basic
This compound serves as a precursor for:

  • Neurokinin Antagonists : The (R)-alcohol derivative is an intermediate in antiemetic drugs targeting chemotherapy-induced nausea .
  • Fungicides : α-Brominated derivatives are intermediates in agrochemicals like flutianil, synthesized via regioselective bromination .

Q. How should researchers address discrepancies in catalytic efficiency reported across studies?

Advanced
Contradictions in turnover numbers (TON) or ee values often arise from:

  • Experimental Variables : Substrate concentration, solvent polarity (e.g., isopropanol vs. toluene), and co-solvents (e.g., NADESs) alter enzyme or catalyst stability .
  • Catalyst Characterization : Impurities in precatalysts (e.g., isomer mixtures in iron complexes) can skew results. Use spectroscopic (EPR, XAS) and chromatographic (HPLC) validation for catalyst integrity .
  • Data Normalization : Report TON/TOF relative to active sites (e.g., enzyme units or metal centers) for cross-study comparability .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYCSIKSZLARBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184146
Record name 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one
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Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30071-93-3
Record name Bis (trifluoromethyl)acetophenone
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Record name 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one
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Record name 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one
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Record name 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one
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Record name 1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHAN-1-ONE
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Synthesis routes and methods I

Procedure details

A solution of 3,5-Bis(trifluoromethyl)bromobenzene (29.3 g) in 30 mL of THF was added to a mixture of magnesium granules (5.10 g) in THF (200 mL) heated at reflux (the reaction was initiated with approximately 5 mL of the bromide solution; the remainder was added slowly over 1 h). Alternatively, the Grignard initiation may be conducted at 0-20° C. to minimize the loss of solvent. The mixture was aged for 30 min at reflux, cooled to RT and added over 1 h to a solution of acetic anhydride (40 mL) in THF (40 mL) maintained at −15° C. The resulting dark brown mixture was warmed to 10° C. in a water bath, and water (300 mL) was added. The pH of the vigorously stirred biphasic mixture was adjusted to 8.0 using 50% NaOH. MTBE (300 mL) was added, the layers were separated and the aqueous layer was further extracted with MTBE (3×150 mL). The organic layers were combined and concentrated in vacuo (bath at 30-35° C.; 50-80 torr). The concentrate was then distilled at atmospheric pressure to provide the pure product (20.7 g; 82% yield) with a boiling point of 187-189° C.
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Synthesis routes and methods II

Procedure details

5.16 g (20 mmol) of 3,5-bis(trifluoromethyl)benzoic acid were dissolved in 100 ml of abs. THF and admixed at 0° C. with 31.25 ml of a 1.6 M solution of methyllithium in diethyl ether. After the mixture had been stirred at room temperature for 5 hours, excess methyllithium was hydrolyzed by adding H2O and the solvent was removed in vacuo. The residue was taken up in dichloromethane and washed with saturated NaHCO3 solution. The organic phase was removed, dried over MgSO4 and concentrated. Chromatography on silica gel afforded 3.97 g of the title compound.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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